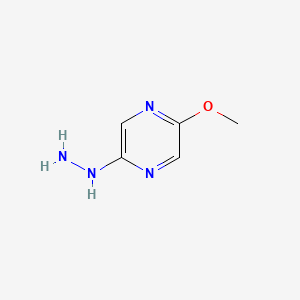

2-Hydrazinyl-5-methoxypyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-5-methoxypyrazine is a chemical compound with the molecular formula C6H9N3O . It is also known by other names such as 2-hydrazinyl-5-methoxypyridine and (5-methoxypyridin-2-yl)hydrazine .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves chemical methods or certain microorganisms . A two-step synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, has been developed and optimized according to the strategic priorities of the program .Molecular Structure Analysis

The InChI representation of this compound isInChI=1S/C6H9N3O/c1-10-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) . The Canonical SMILES representation is COC1=CN=C(C=C1)NN . Physical and Chemical Properties Analysis

The molecular weight of this compound is 139.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 139.074561919 g/mol .Scientific Research Applications

Corrosion Inhibition

2-Hydrazinyl-5-methoxypyrazine derivatives have been explored for their corrosion inhibition properties, particularly for steel in acidic chloride solutions. A study found that hydrazino-methoxy-triazine derivatives, including those with methoxy and hydrazino groups, provided significant corrosion protection. The presence of methoxy groups was crucial for the formation of protective films on steel surfaces, offering up to 95% protection at low concentrations. This suggests the compound's potential as an efficient organic corrosion inhibitor due to its electrostatic interactions and ability to form protective films on metal surfaces El‐Faham et al., 2016.

Influence on Wine Aroma

In the context of viticulture and enology, methoxypyrazines, including this compound, are noteworthy for their impact on wine aroma. Methoxypyrazines contribute to the green or herbaceous aromas in certain grape varieties such as Cabernet Sauvignon and Sauvignon Blanc. Their presence in grapes, musts, and wines is significant for the sensory characteristics they impart, with variations influenced by viticultural practices, light exposure, grape maturation, and vinification processes. This area of research emphasizes the importance of methoxypyrazines in determining the aroma profile of wines, highlighting the need for analytical methods to quantify these compounds and understand their formation and degradation Sidhu et al., 2015.

Analytical Techniques for Detection

Advancements in analytical chemistry have led to the development of sensitive and high-throughput methods for detecting methoxypyrazines in wines. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been refined for this purpose. These methods allow for the accurate quantitation of methoxypyrazines at trace levels, essential for understanding their influence on wine aroma and for making informed decisions in winemaking. The specificity and sensitivity of these techniques are crucial for detecting methoxypyrazines below their sensory thresholds, thereby providing insights into the factors that affect their concentrations in wine Hjelmeland et al., 2016.

Mechanism of Action

Target of Action

This compound is a derivative of pyrazine, a class of compounds known to interact with various biological targets

Mode of Action

As a pyrazine derivative, it may interact with its targets in a manner similar to other pyrazines . .

Biochemical Pathways

Pyrazines are known to be involved in various biological functions, suggesting that 2-Hydrazinyl-5-methoxypyrazine could potentially influence a range of biochemical pathways .

Result of Action

Given its structural similarity to other pyrazines, it may share some of their biological activities . .

Properties

IUPAC Name |

(5-methoxypyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWUPSOHLQWUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856544 |

Source

|

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-04-6 |

Source

|

| Record name | 2-Hydrazinyl-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B582503.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)